Cas no 2639437-06-0 (4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride)

4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-27779511
- 4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride
- 2639437-06-0
- 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride
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- インチ: 1S/C16H15NO3.ClH/c1-11-4-2-3-5-14(11)16(19)20-13-8-6-12(7-9-13)15(18)10-17;/h2-9H,10,17H2,1H3;1H
- InChIKey: SEZMGVZUTUAVNW-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C(C1C=CC=CC=1C)=O)C1C=CC(C(CN)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 305.0818711g/mol
- どういたいしつりょう: 305.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 348
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27779511-1g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 1g |
$3345.0 | 2023-11-13 | |
Enamine | EN300-27779511-2.5g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 2.5g |
$6557.0 | 2023-11-13 | |
Enamine | EN300-27779511-0.1g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 0.1g |
$1161.0 | 2023-11-13 | |
1PlusChem | 1P0285LA-100mg |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 100mg |
$1497.00 | 2024-05-08 | |
1PlusChem | 1P0285LA-50mg |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 50mg |
$1227.00 | 2024-05-08 | |
Enamine | EN300-27779511-5g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 5g |
$9703.0 | 2023-11-13 | |
Enamine | EN300-27779511-0.5g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 0.5g |
$2610.0 | 2023-11-13 | |
Enamine | EN300-27779511-0.05g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 0.05g |
$942.0 | 2023-11-13 | |
Enamine | EN300-27779511-10g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 10g |
$14387.0 | 2023-11-13 | |
Enamine | EN300-27779511-0.25g |
4-(2-aminoacetyl)phenyl 2-methylbenzoate hydrochloride |
2639437-06-0 | 95% | 0.25g |
$1656.0 | 2023-11-13 |
4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochlorideに関する追加情報
Introduction to 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride (CAS No. 2639437-06-0)
4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2639437-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoate derivatives, characterized by its unique structural framework that integrates both aminoacetyl and methylbenzoate functional groups. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and potential therapeutic applications.
The molecular structure of 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride consists of a phenyl ring substituted with a 2-aminoacetyl group at the para position and a 2-methylbenzoate moiety at the ortho position. This arrangement imparts distinct chemical properties, including reactivity at the amino and carboxyl groups, which are pivotal for further functionalization in drug design. The hydrochloride form ensures that the compound remains in an ionized state, facilitating its interaction with biological targets.
In recent years, there has been growing interest in benzoate derivatives due to their diverse pharmacological activities. Studies have highlighted the potential of such compounds in modulating inflammatory pathways, enzyme inhibition, and as precursors for more complex drug molecules. The presence of both amino and carboxyl functionalities in 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride suggests its utility as a building block for peptidomimetics or protease inhibitors, which are critical in addressing various therapeutic challenges.
One of the most compelling aspects of this compound is its role in medicinal chemistry as a scaffold for developing novel therapeutics. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, modifications at the aminoacetyl group can introduce variability in charge distribution, influencing interactions with biological receptors. Similarly, the methylbenzoate moiety can be tailored to optimize pharmacokinetic profiles, such as solubility and metabolic stability.
Recent advancements in computational chemistry have further accelerated the exploration of 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride. Molecular docking studies have revealed its potential as an inhibitor of target enzymes implicated in diseases like cancer and neurodegeneration. The compound’s ability to engage with specific binding pockets has been validated through experimental assays, demonstrating its feasibility as a lead compound for further optimization.
The synthesis of 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride involves multi-step organic reactions, including condensation, acylation, and salt formation. The precision required in these steps underscores the compound’s complexity and the expertise needed to produce it in high purity. Advances in synthetic methodologies have enabled more efficient routes to this intermediate, reducing costs and improving scalability for industrial applications.
In clinical research, 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride has been investigated for its potential therapeutic benefits. Preclinical studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell responses. Additionally, its structural motif aligns with known pharmacophores that enhance drug delivery systems, such as prodrugs or nanomicelles.
The future prospects of 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride are promising, particularly as drug discovery continues to evolve towards more targeted and personalized therapies. Its versatility as a chemical probe and intermediate positions it as a cornerstone in developing next-generation pharmaceuticals. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in medicinal chemistry.
Industrial manufacturers specializing in fine chemicals have recognized the demand for high-quality 4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride, ensuring stringent quality control measures are implemented throughout production. These measures guarantee that researchers receive materials consistent with their experimental requirements, fostering reliable outcomes in drug development programs.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for maximizing the therapeutic potential of this compound. By combining expertise in organic synthesis, computational modeling, and biological testing, innovative solutions can be developed to address unmet medical needs.
In summary,4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride (CAS No. 2639437-06-0) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with emerging research findings, highlights its role as a versatile intermediate and potential therapeutic agent. As scientific understanding deepens and technologies advance,this compound is poised to contribute substantially to future medical breakthroughs.
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